![molecular formula C12H17N3O2 B7714914 N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as A-836,339, is a synthetic compound that has been developed as a potential therapeutic agent. This compound belongs to the class of drugs known as cannabinoid receptor agonists, which are compounds that activate the cannabinoid receptors in the body. In recent years, there has been a growing interest in the therapeutic potential of cannabinoid receptor agonists, and A-836,339 is one such compound that has shown promise in scientific research.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves activation of the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, and appetite. When N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide binds to the cannabinoid receptors, it activates them, leading to a cascade of downstream effects that ultimately result in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide are mediated by its activation of the cannabinoid receptors. Studies have shown that the compound can reduce pain by inhibiting the release of pain-inducing neurotransmitters in the spinal cord. It can also reduce anxiety and depression by increasing the levels of the neurotransmitter serotonin in the brain. Additionally, N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in lab experiments is that it is a highly selective cannabinoid receptor agonist, meaning that it activates only the cannabinoid receptors and not other receptors in the body. This makes it a useful tool for studying the specific effects of cannabinoid receptor activation. However, one limitation of using N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is that it has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, the compound may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One area of research could be the investigation of the compound's effects on other physiological processes, such as appetite and sleep. Another area of research could be the development of more potent and longer-lasting cannabinoid receptor agonists based on the structure of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. Additionally, the therapeutic potential of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide could be explored in clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves several steps, including the reaction of 4-methoxyphenethylamine with 2-bromoethylbutyrate to form the intermediate compound, which is then reacted with ethylenediamine to yield the final product. The synthesis of N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been described in detail in scientific literature, and the compound has been synthesized by several research groups.
Scientific Research Applications
The scientific research on N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has focused on its potential therapeutic applications. One area of research has been the investigation of the compound's effects on pain. Studies have shown that N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can reduce pain in animal models of acute and chronic pain. Another area of research has been the investigation of the compound's effects on anxiety and depression. Studies have shown that N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can reduce anxiety and depression in animal models of these conditions.
properties
IUPAC Name |
N'-butan-2-yl-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-9(2)15-12(17)11(16)14-8-10-6-4-5-7-13-10/h4-7,9H,3,8H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUHQNXBTLLALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-butan-2-yl-N-(pyridin-2-ylmethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

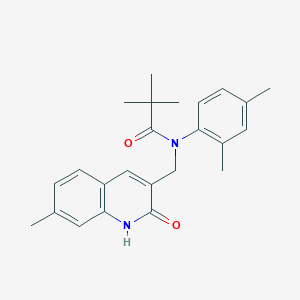
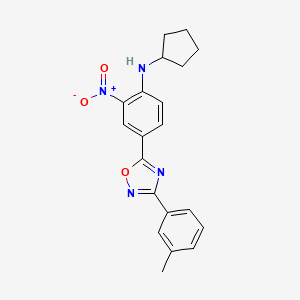
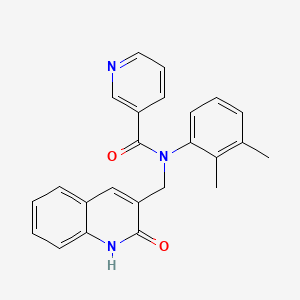

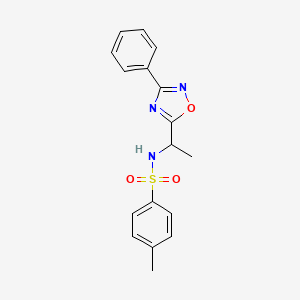
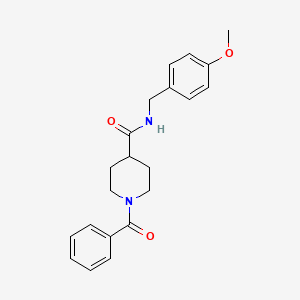
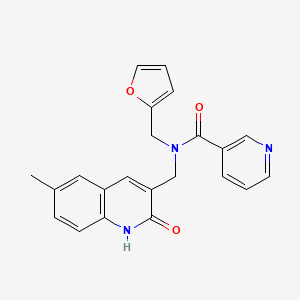
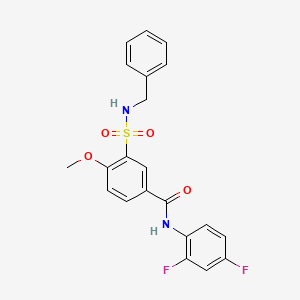
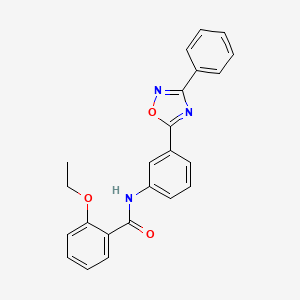
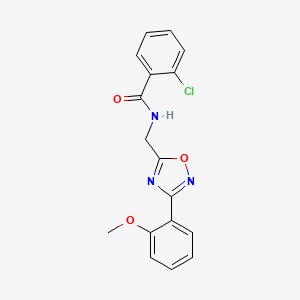


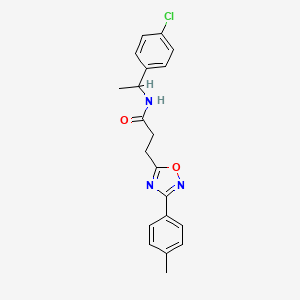
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)